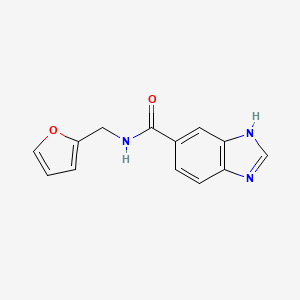
N-(furan-2-ylmethyl)-1H-benzimidazole-5-carboxamide
Cat. No. B8772239
M. Wt: 241.24 g/mol
InChI Key: JVKRVIOPCBEUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08394799B2
Procedure details


To solution of 2-(2,4-dichloro-phenoxymethyl)-3H-benzoimidazole-5-carboxylic acid (22.2 mg, 0.07 mmol), furfuryl amine (10.7 mg, 0.11 mmol, 0.01 ml), EDC (21.1 mg, 0.11 mmol) and HOBt (14.9 mg, 0.11 mmol) in DMF 3.0 mL was added DIPEA (14.2 mg, 0.11 mmol, 0.02 ml). After stirring at room temperature, the mixture was partitioned between ethyl acetate and 10% HCl. The organic phase was washed with brine, dried (MgSO4 anh), and concentrated. The residue was purified by Prep-TLC (n-Hexane:EtoAc:MeOH=6:3:1) to give 2-2,4-dichloro-phenoxymethyl)-3H-benzoimidazole-5-carboxylic acid (furan-2-ylmethyl)-amide as a white solid (14.7 mg, yield: 37.92%).
Name
2-(2,4-dichloro-phenoxymethyl)-3H-benzoimidazole-5-carboxylic acid
Quantity
22.2 mg
Type
reactant
Reaction Step One






Yield
37.92%
Identifiers


|
REACTION_CXSMILES
|
ClC1C=C(Cl)C=CC=1OC[C:6]1[NH:7][C:8]2[CH:14]=[C:13]([C:15]([OH:17])=O)[CH:12]=[CH:11][C:9]=2[N:10]=1.[CH2:23]([NH2:29])[C:24]1[O:28][CH:27]=[CH:26][CH:25]=1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C>CN(CC1C=C(CN(C)C)C(O)=C(CN(C)C)C=1)C>[O:28]1[CH:27]=[CH:26][CH:25]=[C:24]1[CH2:23][NH:29][C:15]([C:13]1[CH:12]=[CH:11][C:9]2[N:10]=[CH:6][NH:7][C:8]=2[CH:14]=1)=[O:17]
|
Inputs


Step One
|
Name
|
2-(2,4-dichloro-phenoxymethyl)-3H-benzoimidazole-5-carboxylic acid
|
|
Quantity
|
22.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(OCC=2NC3=C(N2)C=CC(=C3)C(=O)O)C=CC(=C1)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.01 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CO1)N
|
Step Three
|
Name
|
|
|
Quantity
|
21.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
14.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Step Five
|
Name
|
|
|
Quantity
|
0.02 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was partitioned between ethyl acetate and 10% HCl
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4 anh)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by Prep-TLC (n-Hexane:EtoAc:MeOH=6:3:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(=CC=C1)CNC(=O)C1=CC2=C(N=CN2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.7 mg | |
| YIELD: PERCENTYIELD | 37.92% | |
| YIELD: CALCULATEDPERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
